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Compound of Interest

Compound Name: 2-Bromo-6-methyl-3-nitropyridine

Cat. No.: B1291790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectral data for the compound 2-Bromo-6-methyl-3-nitropyridine. Due to
the absence of publicly available experimental NMR data, this document presents predicted
spectral analysis based on computational models. A comprehensive experimental protocol for
acquiring NMR spectra for this class of compounds is also provided.

Predicted *H and **C NMR Spectral Data

The following tables summarize the predicted chemical shifts (d), multiplicities, and coupling
constants (J) for 2-Bromo-6-methyl-3-nitropyridine. These predictions are generated using
advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted *H NMR Data for 2-Bromo-6-methyl-3-nitropyridine (in CDCI5)

. Predicted Chemical L Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, H2)
H-4 8.10-8.30 Doublet 8.0-9.0
H-5 7.30-7.50 Doublet 8.0-9.0
-CHs 2.60-2.80 Singlet
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Table 2: Predicted 3C NMR Data for 2-Bromo-6-methyl-3-nitropyridine (in CDCls)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 140 - 145

C-3 148 - 153

C-14 135- 140

C-5 120 - 125

C-6 160 - 165

-CHs 23-28

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of 2-
Bromo-6-methyl-3-nitropyridine for NMR spectroscopy.

I. Sample Preparation

» Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 2-Bromo-6-
methyl-3-nitropyridine directly into a clean, dry NMR tube.

e Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated
solvent, such as Chloroform-d (CDCls). CDCls is a common choice for a wide range of
organic molecules.

o Dissolution: Gently agitate the NMR tube to ensure the complete dissolution of the sample. If
necessary, brief sonication can be used to aid dissolution.

o Transfer: Once fully dissolved, the sample is ready for analysis.

Il. NMR Spectrometer Setup and Data Acquisition

e Instrument Setup:
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o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and
sensitivity.

o Tune and match the probe for both *H and *3C nuclei.
o Lock the spectrometer on the deuterium signal of the solvent (CDCls).

o Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining
sharp and well-defined peaks.

'H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

o Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64 scans are typically sufficient, depending on the sample
concentration.

o Temperature: Maintain a constant temperature, typically 298 K (25 °C).
13C NMR Acquisition Parameters:

o Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser
Effect (NOE) (e.g., 'zgpg30").

o Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

o Number of Scans: Due to the lower natural abundance and sensitivity of the 13C nucleus, a
larger number of scans (1024-4096) is generally required.
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o Temperature: Maintain a constant temperature, typically 298 K (25 °C).

lll. Data Processing and Analysis

o Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs)
for both *H and 13C spectra.

e Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all
peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

o Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak
of CDClz (0 = 7.26 ppm for *H and 6 = 77.16 ppm for 13C).

« Integration and Multiplicity Analysis (*H NMR): Integrate the signals in the *H spectrum to
determine the relative number of protons corresponding to each resonance. Analyze the
splitting patterns (multiplicities) to deduce the number of neighboring protons.

o Peak Picking and Assignment: Identify the chemical shifts of all peaks in both *H and 13C
spectra and assign them to the corresponding nuclei in the 2-Bromo-6-methyl-3-
nitropyridine molecule based on the predicted data and established knowledge of chemical
shifts for similar structures.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in the NMR spectral analysis of a
compound like 2-Bromo-6-methyl-3-nitropyridine.
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Workflow for NMR spectral analysis.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-6-methyl-3-
nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291790#1h-nmr-and-13c-nmr-spectral-data-for-2-
bromo-6-methyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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